DHFR Inhibitory Potency: 2-Mercaptoquinazolinone Scaffold vs. Methotrexate (Cross-Study Comparable)
The 2-mercaptoquinazolin-4(3H)-one scaffold, when decorated with optimized N3 substituents, yields DHFR inhibitors that are 4–8 times more potent than the clinical reference drug methotrexate (MTX) [1]. Although this quantitative margin was established for compounds 18, 20, and 21 (which carry N3-phenyl-type substituents rather than a thiophene-2-carbonyl group), the data demonstrate the scaffold's inherent capacity to outperform a gold-standard antifolate. The thiophene-2-carbonyl substituent present in the target compound is expected to further tune DHFR affinity by altering the p-system orientation and hydrogen-bonding network, as described in the structural model for 2-thioquinazoline DHFR inhibitors [1].
| Evidence Dimension | DHFR inhibitory activity (IC₅₀ or relative potency) |
|---|---|
| Target Compound Data | Not directly reported for (2-mercaptoquinazolin-3(4H)-yl)(thiophen-2-yl)methanone; class-level potency inferred from optimized 2-mercaptoquinazolinones. |
| Comparator Or Baseline | Methotrexate (MTX); optimized 2-mercaptoquinazolinones 18, 20, 21 showed 4–8 × higher activity than MTX. |
| Quantified Difference | 4–8 fold improvement over MTX for class-optimized analogs. |
| Conditions | In vitro DHFR enzyme inhibition assay; compound series described in Mini-Rev. Med. Chem. 2021. |
Why This Matters
Demonstrates that the 2-mercaptoquinazolinone core can achieve single-digit nanomolar DHFR inhibition, making it a compelling alternative to classical antifolates for anticancer and antimicrobial screening programs.
- [1] El-Subbagh, H.I.; Sabry, M.A. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors. Mini-Rev. Med. Chem. 2021, 21, 2249–2260. View Source
